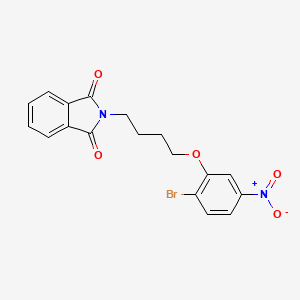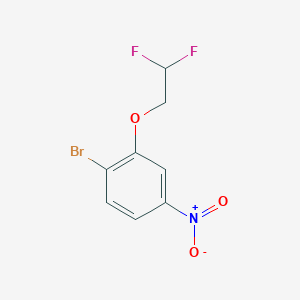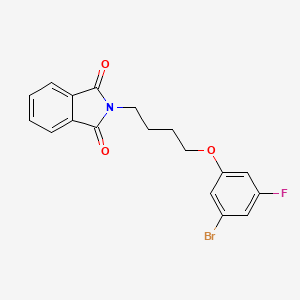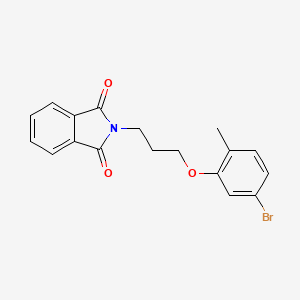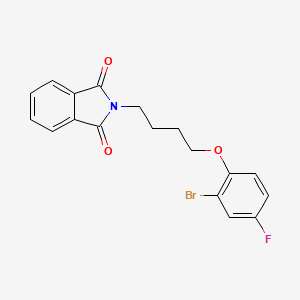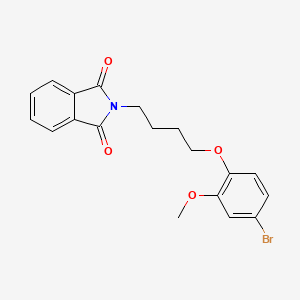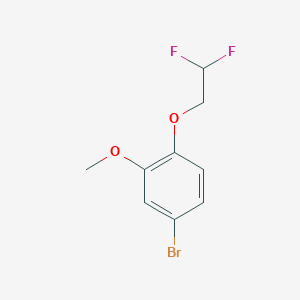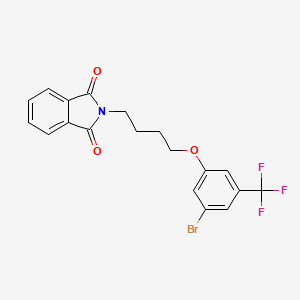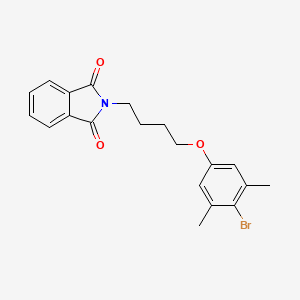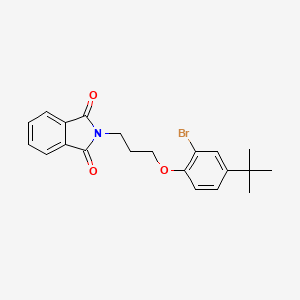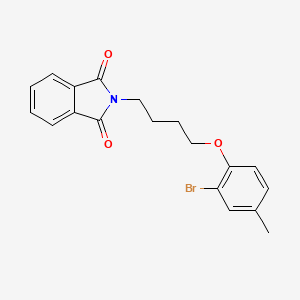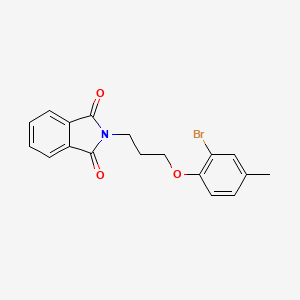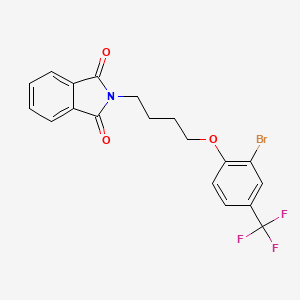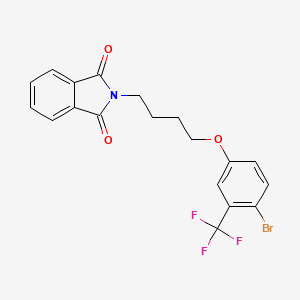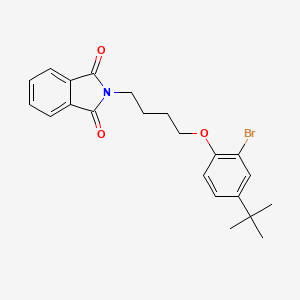
2-(4-(2-Bromo-4-(tert-butyl)phenoxy)butyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(2-Bromo-4-(tert-butyl)phenoxy)butyl)isoindoline-1,3-dione is an organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by the presence of a brominated phenoxy group attached to a butyl chain, which is further connected to an isoindoline-1,3-dione core. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Bromo-4-(tert-butyl)phenoxy)butyl)isoindoline-1,3-dione typically involves multiple steps, starting with the bromination of 4-tert-butylphenol to obtain 2-bromo-4-tert-butylphenol. This intermediate is then reacted with a suitable butylating agent to form 4-(2-bromo-4-(tert-butyl)phenoxy)butane. The final step involves the condensation of this intermediate with isoindoline-1,3-dione under specific reaction conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-Bromo-4-(tert-butyl)phenoxy)butyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenoxy group can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Condensation Reactions: The isoindoline-1,3-dione core can undergo condensation with other compounds to form new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
2-(4-(2-Bromo-4-(tert-butyl)phenoxy)butyl)isoindoline-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and organic electronic devices
Mechanism of Action
The mechanism of action of 2-(4-(2-Bromo-4-(tert-butyl)phenoxy)butyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-tert-butylaniline: Shares the brominated phenyl group but lacks the isoindoline-1,3-dione core.
2-Bromo-4,6-di-tert-butylphenol: Contains a similar brominated phenyl group with additional tert-butyl groups.
2-Bromo-4-tert-butylphenol: Similar structure but without the butyl chain and isoindoline-1,3-dione core .
Uniqueness
2-(4-(2-Bromo-4-(tert-butyl)phenoxy)butyl)isoindoline-1,3-dione is unique due to its combination of a brominated phenoxy group, a butyl chain, and an isoindoline-1,3-dione core. This unique structure imparts specific chemical and physical properties, making it distinct from other similar compounds and valuable for various applications.
Properties
IUPAC Name |
2-[4-(2-bromo-4-tert-butylphenoxy)butyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrNO3/c1-22(2,3)15-10-11-19(18(23)14-15)27-13-7-6-12-24-20(25)16-8-4-5-9-17(16)21(24)26/h4-5,8-11,14H,6-7,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUHUKUKWYOAGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCCCCN2C(=O)C3=CC=CC=C3C2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
